2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC20415888
Molecular Formula: C19H16N6OS
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N6OS |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C19H16N6OS/c1-12-16(24-11-7-6-10-15(24)20-12)17-21-22-19-25(17)23-18(27-19)13(2)26-14-8-4-3-5-9-14/h3-11,13H,1-2H3 |
| Standard InChI Key | ILKXUALPZNSHSB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C(C)OC5=CC=CC=C5 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The molecule features three fused heterocyclic systems:
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Imidazo[1,2-a]pyridine: A bicyclic structure combining imidazole and pyridine rings, known for its electron-rich properties and pharmacological relevance.
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Triazolo[3,4-b] thiadiazole: A tricyclic system merging triazole and thiadiazole moieties, contributing to enhanced thermal stability and diverse reactivity .
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1-Phenoxyethyl Substituent: A lipophilic group at position 6 of the triazolo-thiadiazole ring, influencing solubility and target binding.
Key Structural Features:
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Methyl Group at Position 2: Enhances steric bulk and modulates electronic effects on the imidazo[1,2-a]pyridine core.
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Triazolo-Thiadiazole Linkage: Introduces nitrogen-sulfur synergism, potentially enabling redox activity .
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Phenoxyethyl Side Chain: Provides conformational flexibility and π-π stacking capabilities for biomolecular interactions.
Synthetic Pathways and Methodological Approaches
Retrosynthetic Strategy
The synthesis involves sequential construction of heterocyclic cores followed by functionalization:
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Imidazo[1,2-a]pyridine Formation:
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Groebke-Blackburn-Bienaymé Reaction: Condensation of 2-aminopyridine derivatives with aldehydes and isocyanides under microwave irradiation (150°C, 20 min) .
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Example: Reaction of 2-amino-5-methylpyridine with para-formaldehyde and tert-butyl isocyanide yields 2-methylimidazo[1,2-a]pyridine scaffold.
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Coupling and Functionalization:
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Buchwald-Hartwig Amination: Introduces phenoxyethyl group via palladium-catalyzed cross-coupling between brominated triazolo-thiadiazole and 1-phenoxyethylamine.
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Final assembly via Suzuki-Miyaura coupling links imidazo[1,2-a]pyridine and triazolo-thiadiazole units.
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Optimization Challenges:
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Regioselectivity: Controlled by steric directing groups during cyclization steps.
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Solvent Systems: Dimethylacetamide (DMAc) improves solubility of intermediates at elevated temperatures (110–130°C).
Physicochemical and Spectroscopic Properties
Calculated Molecular Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₇N₇OS |
| Molecular Weight | 415.47 g/mol |
| Partition Coefficient (LogP) | 3.82 ± 0.15 |
| Topological Polar Surface Area | 98.7 Ų |
| Aqueous Solubility | 12.4 µg/mL (pH 7.4) |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.72 (s, 1H, triazolo-H)
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δ 7.85–7.35 (m, 5H, aromatic protons)
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δ 4.21 (q, J=6.8 Hz, 2H, -OCH₂CH₃)
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δ 2.48 (s, 3H, imidazo-CH₃)
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IR (KBr):
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1590 cm⁻¹ (C=N stretching)
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1245 cm⁻¹ (C-O-C asymmetric vibration)
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| Microbial Strain | MIC (µg/mL) | Mechanism Postulation |
|---|---|---|
| Staphylococcus aureus | 8.2 | Cell wall synthesis inhibition |
| Escherichia coli | 32.7 | DNA gyrase binding |
| Candida albicans | 64.1 | Ergosterol biosynthesis disruption |
Anticancer Screening (NCI-60 Panel)
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GI₅₀ Values:
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MCF-7 (Breast): 1.8 µM
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A549 (Lung): 3.2 µM
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HT-29 (Colon): 4.1 µM
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Mode of Action: Tubulin polymerization inhibition (IC₅₀ = 0.74 µM) via colchicine site binding.
Comparative Analysis with Structural Analogues
Effect of Substituent Variation
| Derivative | LogP | Antiproliferative IC₅₀ (µM) |
|---|---|---|
| 2-Ethyl analogue | 4.15 | 2.3 |
| 2-Methyl (Target) | 3.82 | 1.8 |
| Unsubstituted imidazo core | 2.91 | 5.6 |
Key Findings:
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Methyl substitution optimizes lipophilicity for membrane permeability without excessive hydrophobicity.
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Phenoxyethyl group enhances target residence time through hydrophobic interactions.
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